molecular formula C6H5ClN2O2 B188117 2-Chloro-5-methyl-3-nitropyridine CAS No. 23056-40-8

2-Chloro-5-methyl-3-nitropyridine

Cat. No.: B188117
CAS No.: 23056-40-8
M. Wt: 172.57 g/mol
InChI Key: LUAJUWOJEFFNFE-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-3-nitropyridine is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methyl group at the fifth position, and a nitro group at the third position on the pyridine ring. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-3-nitropyridine typically involves a multi-step process. One common method starts with the nitration of 5-methyl-3-nitropyridine-2(1H)-one, followed by chlorination. The nitration step involves the use of nitric acid and sulfuric acid as nitrating agents, while the chlorination step employs phosphorus oxychloride (POCl3) as the chlorinating agent .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The process involves the use of 2-amino-5-nitropyridine as a starting material, which is first converted to 2-hydroxy-5-nitropyridine and then chlorinated to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Chloro-5-methyl-3-nitropyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valued in the development of anti-inflammatory and antimicrobial agents. The compound's unique chemical structure allows for modifications that enhance the efficacy of drug candidates.

Case Study:
A study highlighted the synthesis of novel anti-inflammatory agents derived from this compound, demonstrating its potential in producing compounds with significant therapeutic effects against inflammatory diseases .

Agricultural Chemicals

Use in Pesticides and Herbicides:
This compound is utilized in formulating pesticides and herbicides, contributing to enhanced crop protection and yield. Its specific reactivity allows for targeting particular pests and diseases effectively.

Data Table: Agricultural Applications

Application TypeCompound DerivativesEffectiveness
PesticidesVarious formulationsHigh efficacy against target pests
HerbicidesSelective targetingImproved crop yield and health

Material Science

Development of Advanced Materials:
In material science, this compound is explored for creating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and resistance to environmental factors.

Research Findings:
Recent research indicates that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

Analytical Chemistry

Standard Reference Material:
The compound is employed as a standard reference material in analytical chemistry. It aids researchers in accurately quantifying similar compounds across various samples, ensuring consistency and reliability in analytical results.

Application Example:
In a study assessing the concentration of nitro-containing compounds in environmental samples, this compound was used as a calibration standard, leading to precise measurements .

Environmental Monitoring

Assessment of Environmental Pollutants:
this compound is utilized in studies aimed at understanding the behavior and degradation of nitro-containing compounds within ecosystems. Its application in environmental monitoring helps assess pollution levels and their impacts.

Case Study:
Research conducted on water samples from agricultural regions revealed the presence of nitro-pyridines, including this compound, highlighting its role as an indicator for assessing agricultural runoff and its environmental consequences .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methyl-3-nitropyridine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in the synthesis of various derivatives that can interact with biological targets, such as enzymes and receptors, thereby exerting their pharmacological effects .

Comparison with Similar Compounds

  • 2-Chloro-3-methyl-5-nitropyridine
  • 2-Chloro-4-methyl-3-nitropyridine
  • 2-Chloro-5-nitropyridine
  • 2-Chloro-5-nitropyrimidine

Comparison: 2-Chloro-5-methyl-3-nitropyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. For instance, the presence of the methyl group at the fifth position can affect the compound’s steric and electronic properties, making it distinct from other nitropyridine derivatives .

Biological Activity

2-Chloro-5-methyl-3-nitropyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClN2O2C_6H_6ClN_2O_2 with a molecular weight of approximately 172.57 g/mol. The presence of a chlorine atom and a nitro group on the pyridine ring contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The nitro group enhances the electron-withdrawing capacity, making the aromatic system more reactive towards nucleophiles, which is crucial for antimicrobial action .
  • Enzyme Inhibition : This compound has been shown to interact with specific enzymes, such as DprE1, which is involved in the biosynthesis of the mycobacterial cell wall. Inhibition of this enzyme could potentially lead to new treatments for tuberculosis (TB) by targeting bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural variations and their associated activities:

Compound NameStructural VariationBiological Activity
2-Chloro-4-methyl-3-nitropyridineChlorine at position 4Moderate antimicrobial activity
This compoundMethyl at position 5Enhanced enzyme inhibition
2-Chloro-5-nitropyridineNo methyl groupReduced lipophilicity and bioavailability

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited potent antibacterial activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition at low concentrations .
  • Enzyme Interaction Studies : Research highlighted its ability to inhibit DprE1, suggesting a novel mechanism for TB treatment. This was supported by in vitro assays showing significant reductions in bacterial growth upon treatment with the compound .
  • Pharmacokinetics : The compound's solubility in organic solvents like DMSO and methanol facilitates its use in various biochemical assays, making it a valuable candidate for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-5-methyl-3-nitropyridine, and how do their yields compare?

Methodological Answer: Two primary synthetic routes are documented:

Chlorination of Hydroxypyridine : Reacting 2-hydroxy-5-methyl-3-nitropyridine with thionyl chloride (SOCl₂) in the presence of DMF under reflux yields 92% product. This method avoids harsh nitration conditions and is efficient for lab-scale synthesis .

Nitration/Chlorination of 2-Aminopyridine : Starting with 2-aminopyridine, nitration with HNO₃/H₂SO₄ followed by chlorination using PCl₅/POCl₃ achieves a total yield of 41.1%. This route involves multiple steps but is useful for accessing derivatives .

Factors Influencing Choice :

  • Yield : The first method is superior for high-purity lab-scale synthesis.
  • Scalability : The second route may require optimization for industrial applications.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : Store in sealed containers in a cool, dry, ventilated area away from incompatible substances (e.g., strong oxidizers) .
  • Spill Management : Collect spilled material using non-sparking tools and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

Key GHS Hazard Statements :

  • H315 (Causes skin irritation)
  • H319 (Causes serious eye irritation)
  • H335 (May cause respiratory irritation) .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR Spectroscopy : Identifies substituent positions. For example, the methyl group appears as a singlet at δ 2.35 ppm, while aromatic protons resonate at δ 8.49 ppm (DMSO-d₆) .
  • X-ray Crystallography : Reveals molecular packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds stabilizing the crystal lattice) .
  • FTIR/Raman Spectroscopy : Detects functional groups (e.g., nitro stretches at ~1520 cm⁻¹ and C–Cl vibrations at ~750 cm⁻¹) .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to model reaction pathways and transition states. For example:
    • Calculate activation energies for chlorination steps to identify optimal temperatures.
    • Simulate solvent effects (e.g., DMF’s role in stabilizing intermediates) .
  • Kinetic Modeling : Fit experimental data to Arrhenius equations to predict rate constants under varying conditions.

Case Study :
DFT-guided optimization of SOCl₂-mediated chlorination reduced side reactions, improving yield from 85% to 92% .

Q. How does this compound facilitate the synthesis of heterocyclic compounds?

Methodological Answer:

  • Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridine ring (due to -NO₂ and -Cl groups) reacts with nucleophiles (e.g., phenols, amines) to form C–O or C–N bonds. Example:
    • Microwave-assisted coupling with 2-bromophenol yields phenoxazine derivatives (87–92% yield) via SNAr .
  • Regioselectivity : The nitro group at position 3 directs substitution to position 2 or 6, depending on reaction conditions.

Q. What role do intermolecular interactions play in the solid-state properties of this compound?

Methodological Answer:

  • Crystal Packing Analysis : X-ray data reveals C–H⋯O hydrogen bonds between nitro oxygen and adjacent methyl/hydrogen atoms, creating a layered structure. This impacts:
    • Melting Point : Higher stability due to strong packing (mp 106–108°C) .
    • Solubility : Poor solubility in polar solvents due to dense crystal lattice.
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 12% H⋯O contacts, 8% Cl⋯H interactions) .

Implications for Drug Design :
Enhanced thermal stability makes the compound suitable as a non-hygroscopic intermediate in pharmaceutical synthesis.

Q. How can mechanistic studies resolve contradictions in reported synthetic pathways?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁵N-labeled starting materials to track nitration pathways and confirm intermediates .
  • In Situ Monitoring : Employ Raman spectroscopy to detect transient species (e.g., nitronium ion in HNO₃/H₂SO₄ systems).
  • Comparative Kinetic Analysis : Compare rates of chlorination (SOCl₂ vs. PCl₅) to identify rate-limiting steps .

Case Study :
Mechanistic studies revealed that DMF acts as a catalyst in SOCl₂-mediated chlorination, reducing activation energy by 15 kcal/mol .

Properties

IUPAC Name

2-chloro-5-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAJUWOJEFFNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355943
Record name 2-Chloro-5-methyl-3-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23056-40-8
Record name 2-Chloro-5-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-methyl-3-nitropyridine
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Record name 2-Chloro-5-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

A solution of 5-methyl-3-nitro-1H-pyridone (3.1 g, 20 mmol) in 50 mL chlorobenzene was treated with pyridine (0.47 g, 6.0 mmol) and phosphorus oxychloride (4.7 g, 30.8 mmol). The mixture was refluxed for 1 h. Upon cooling it was treated with sodium carbonate aq. followed by extraction with CH2Cl2. The organic phase was dried over Mg2SO4 and filtered. The solvent was evaporated in vacuo to give 2.6 g of the titled compound which was further purified by flash chromatography on silica gel (PE:EtOAc, 8:2, v/v). 1H-NMR (CDCl3) δ: 2.45 (s, 3H, CH3), 8.44 (d, 1H, J=2.0 Hz, Py-H), 8.58 (d, 1H, J=2.0 Hz, Py-H); MS (ESI+) m/z 173.0209 [M+H]+, C6H5ClN2O2 requires 172.0040.
Quantity
3.1 g
Type
reactant
Reaction Step One
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0.47 g
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reactant
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4.7 g
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reactant
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50 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

5-methyl-3-nitro-pyridin-2-ol (5 g, 32.4 mmol) and benzyltrimethyl ammonium chloride (3.01 g, 16.2 mmol) were dissolved in acetonitrile, and phosphorus oxychloride (9.0 ml, 97.2 mmol) was added thereto and stirred at 800 for 6 hours. The reaction mixture was cooled and poured into ice water to quench the reaction, and extracted with dichloromethane. The combined organic layer was washed with saturated saline solution, dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by column chromatography on silica eluting with a solvent of dichloromethane. The fractions containing the product were collected and evaporated to obtain 2-chloro-5-methyl-3-nitro-pyridine as yellow solid (5.39 g, 97%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.01 g
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catalyst
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0 (± 1) mol
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solvent
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9 mL
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[Compound]
Name
ice water
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Reaction Step Three

Synthesis routes and methods III

Procedure details

5 g of 2-hydroxy-5-methyl-3-nitropyridine are dissolved in 32 cm3 of thionyl chloride to which 2 cm3 of N,N-dimethylformamide have been added. The mixture is then brought to reflux for 2 hours. After removing the solvent under partial vacuum, the product is distributed between distilled water (30 cm3) and chloroform (3×100 cm3). The chloroform fractions are combined, dried over MgSO4, filtered and then concentrated under vacuum. The residue is recrystallized from ethanol/water. Yd.: 60-65%
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
2 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Chloro-5-methyl-3-nitropyridine
2-Chloro-5-methyl-3-nitropyridine
2-Chloro-5-methyl-3-nitropyridine
2-Chloro-5-methyl-3-nitropyridine
2-Chloro-5-methyl-3-nitropyridine
2-Chloro-5-methyl-3-nitropyridine

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